molecular formula C5H12N4S B3031362 1-(Piperazin-1-yl)thiourea CAS No. 26387-21-3

1-(Piperazin-1-yl)thiourea

Cat. No.: B3031362
CAS No.: 26387-21-3
M. Wt: 160.24 g/mol
InChI Key: TWBOKWDRJBMQEB-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)thiourea is an organosulfur compound that features a piperazine ring bonded to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of piperazine with thiocyanates under controlled conditions. The reaction typically proceeds as follows:

    Step 1: Piperazine is reacted with an alkyl or aryl isothiocyanate in an organic solvent such as ethanol or methanol.

    Step 2: The mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.

    Step 3: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(Piperazin-1-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it a valuable agent in biological studies.

    Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.

    Industry: It is used in the production of dyes, elastomers, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)thiourea involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

1-(Piperazin-1-yl)thiourea can be compared with other similar compounds, such as:

    1-(Piperazin-1-yl)urea: Similar structure but with an oxygen atom instead of sulfur. It exhibits different reactivity and biological activity.

    1-(Piperazin-1-yl)benzothiazole: Contains a benzothiazole ring, leading to distinct chemical and biological properties.

    1-(Piperazin-1-yl)quinoline: Features a quinoline ring, which imparts unique pharmacological activities.

Uniqueness: this compound stands out due to its sulfur-containing thiourea moiety, which contributes to its distinct reactivity and broad spectrum of biological activities.

Properties

IUPAC Name

piperazin-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4S/c6-5(10)8-9-3-1-7-2-4-9/h7H,1-4H2,(H3,6,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBOKWDRJBMQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650353
Record name N-Piperazin-1-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26387-21-3
Record name N-1-Piperazinylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26387-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Piperazin-1-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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